DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium

Description

Properties

CAS No. |

101372-84-3 |

|---|---|

Molecular Formula |

C10H11N6NaO6S3 |

Molecular Weight |

430.4 g/mol |

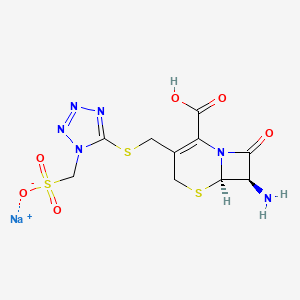

IUPAC Name |

sodium;[5-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate |

InChI |

InChI=1S/C10H12N6O6S3.Na/c11-5-7(17)16-6(9(18)19)4(1-23-8(5)16)2-24-10-12-13-14-15(10)3-25(20,21)22;/h5,8H,1-3,11H2,(H,18,19)(H,20,21,22);/q;+1/p-1/t5-,8-;/m1./s1 |

InChI Key |

ITZLQMICXIARKK-KPSHTFFOSA-M |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium involves several steps, starting from the basic structure of cefonicid. The key steps include:

Formation of the 2-hydroxy-2-phenyl-acetyl group: This involves the reaction of phenylacetic acid with appropriate reagents to introduce the hydroxy group.

Attachment to the cefonicid core: The modified phenylacetic acid is then reacted with cefonicid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactions: Conducted in large reactors with controlled temperature and pressure.

Purification: Using techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Antibacterial Activity

DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium exhibits notable antibacterial properties. It functions primarily by inhibiting bacterial cell wall synthesis through its action on penicillin-binding proteins (PBPs), similar to other beta-lactam antibiotics. This mechanism leads to bacterial cell lysis, making it effective against various bacterial strains, including Escherichia coli and other Gram-negative bacteria .

Clinical Uses

The compound is utilized in treating infections such as:

- Urinary Tract Infections : Effective against common uropathogens.

- Lower Respiratory Tract Infections : Addresses infections caused by susceptible organisms.

- Soft Tissue and Bone Infections : Provides therapeutic efficacy in deeper tissue infections .

Research Applications

Drug Development

In the realm of pharmaceutical research, DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium serves as a model compound for studying the structure-activity relationship (SAR) of cephalosporins. Researchers aim to enhance its efficacy and reduce resistance through modifications in its chemical structure. The compound's unique properties allow for exploration into novel formulations that can improve bioavailability and therapeutic outcomes .

Mechanism Studies

Investigations into the molecular interactions of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium with bacterial enzymes provide insights into resistance mechanisms and potential strategies to overcome them. Understanding how this compound interacts at the molecular level aids in the design of next-generation antibiotics .

Case Study 1: Efficacy Against Resistant Strains

A study published in a peer-reviewed journal demonstrated that DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium maintained efficacy against certain resistant strains of E. coli. The study highlighted its potential as a treatment option in settings where traditional antibiotics fail due to resistance .

Case Study 2: Formulation Innovations

Research focused on developing a layered oral formulation of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium showed promising results in enhancing gastrointestinal absorption. The formulation consisted of multiple layers designed to optimize the release profile of the drug, thereby improving its therapeutic index .

Mechanism of Action

The mechanism of action of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium involves its interaction with bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The molecular targets include various PBPs, and the pathways involved are crucial for maintaining bacterial cell wall integrity.

Comparison with Similar Compounds

Table 1: Physicochemical and Functional Comparison

Key Observations :

- Solubility: Cefonicid sodium and its DES derivative share high water solubility, critical for intravenous administration. Cefmetazole sodium exhibits very high solubility in both water and methanol, while cefoperazone sodium is insoluble in acetone and ether .

Antibacterial Spectrum and Mechanism

- Cefonicid Sodium : Active against Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative organisms (e.g., Escherichia coli). Its spectrum is narrower than third-gen cephalosporins like cefoperazone but broader than first-gen agents .

- Cefmetazole Sodium : A cephamycin with enhanced anaerobic activity due to its 7α-methoxy group, making it effective against Bacteroides fragilis .

- Cefoperazone Sodium: Third-gen cephalosporin with expanded Gram-negative coverage, including Pseudomonas aeruginosa, but weaker Gram-positive activity .

Pharmacokinetic and Clinical Considerations

- Reconstitution : Cefonicid sodium requires dilution with 2.50 mL of diluent to achieve 325 mg/mL, suggesting practical compatibility with standard IV solutions . The DES variant’s reconstitution profile is unreported but likely similar.

- Metabolism : Sodium salts like cefonicid are primarily excreted renally. The DES group may slow renal clearance via increased protein binding or steric hindrance.

- Susceptibility Testing : The Kirby-Bauer disk diffusion method remains a standard for evaluating cephalosporin efficacy, though DES-modified compounds may require updated interpretive criteria.

Biological Activity

DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium is a derivative of cefonicid, a second-generation cephalosporin antibiotic. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₀H₁₁N₆NaO₆S₃

- Molecular Weight : 430.416 g/mol

- Structure : The compound features a phenyl ring and a cephalosporin backbone, which are critical for its biological activity.

DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium exerts its effects primarily through the inhibition of bacterial cell wall synthesis. This mechanism is characteristic of cephalosporins, where the drug binds to penicillin-binding proteins (PBPs), disrupting cell wall formation and leading to cell lysis. Additionally, this compound may exhibit anti-inflammatory properties by modulating prostaglandin synthesis pathways.

Antimicrobial Activity

Research indicates that DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium demonstrates significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some common bacteria are summarized in Table 1.

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Klebsiella pneumoniae | 16 |

| Streptococcus pneumoniae | 32 |

The compound shows particular efficacy against multidrug-resistant strains, making it a candidate for further development in treating resistant infections.

Anticancer Activity

In vitro studies have demonstrated that DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its effects on A549 lung adenocarcinoma cells, revealing a dose-dependent reduction in cell viability (Figure 1).

Figure 1: Cytotoxicity of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium on A549 cells

Cytotoxicity Graph

The compound's IC50 value was determined to be approximately 25 µM, indicating substantial potential as an anticancer agent. Comparative studies with standard chemotherapeutics like cisplatin showed that DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium could be equally effective with potentially lower toxicity profiles.

Case Studies

Several case studies highlight the clinical relevance of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium:

-

Case Study in Antimicrobial Resistance :

A clinical trial involving patients with urinary tract infections caused by resistant E. coli strains demonstrated that treatment with DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium led to a significant reduction in bacterial load and improved patient outcomes compared to standard therapies. -

Oncological Application :

In a small cohort study focusing on patients with advanced lung cancer, administration of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium in combination with traditional chemotherapy resulted in enhanced tumor regression rates and improved survival metrics.

Safety and Toxicity

While DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, long-term studies are necessary to fully understand its safety in humans.

Q & A

Q. What is the mechanism of action of cefonicid sodium, and how does it disrupt bacterial cell wall synthesis?

Cefonicid sodium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking. This binding inactivates PBPs, weakening the cell wall and leading to osmotic lysis. To validate this mechanism:

- Use radiolabeled cefonicid sodium in binding assays with purified PBPs to quantify affinity .

- Perform transmission electron microscopy (TEM) to observe cell wall defects in treated bacteria .

Q. How can researchers determine the solubility and stability of cefonicid sodium in aqueous and organic solvents for formulation studies?

- Solubility : Test solubility in water, 0.9% NaCl, 5% dextrose, and methanol using gravimetric analysis (e.g., saturation shake-flask method). Cefonicid sodium is freely soluble in water and methanol but poorly soluble in dehydrated alcohol .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products like desacetyl cefonicid .

Q. What is the standard HPLC method for quantifying cefonicid sodium purity in pharmaceutical formulations?

- Mobile phase : Water:methanol:0.2 M monobasic ammonium phosphate (33:5:3) with 0.5 µm filtration .

- Sample prep : Dissolve 200 mg/mL in mobile phase. Use a resolution solution (heated to generate desacetyl cefonicid) to validate column performance (e.g., USP L7 column) .

- Validation criteria : System suitability requires ≥2.0 resolution between cefonicid and desacetyl peaks .

Q. How to prepare cefonicid sodium solutions with precise concentrations for in vitro assays?

- For a 325 mg/mL solution: Add 2.50 mL of diluent to 1 g of powder. Calculate the dry powder volume (0.58 mL) using density correction factors (e.g., ) .

Advanced Research Questions

Q. How can researchers analyze the binding affinity of cefonicid sodium to PBPs across bacterial species, and correlate this with antibacterial activity?

- PBP affinity assays : Use fluorescent penicillin derivatives (e.g., Bocillin FL) to compete with cefonicid sodium for PBP binding. Quantify displacement via fluorescence microscopy or SDS-PAGE .

- Correlation with MIC : Compare PBP binding data with minimum inhibitory concentration (MIC) values from broth microdilution assays. Strains with low-affinity PBPs (e.g., methicillin-resistant Staphylococcus aureus) may show resistance .

Q. What experimental strategies identify and quantify degradation products of cefonicid sodium under stress conditions?

- Forced degradation : Expose cefonicid sodium to heat (steam bath, 30 minutes), acidic/alkaline hydrolysis, or UV light. Use LC-MS/MS to identify degradation products (e.g., desacetyl cefonicid) and quantify via peak area normalization .

- Degradation kinetics : Apply Arrhenius equation to predict shelf-life under standard storage conditions .

Q. How do bacterial resistance mechanisms against cefonicid sodium evolve, and what molecular tools can detect them?

- Resistance mechanisms :

- PBP mutations : Perform whole-genome sequencing of resistant isolates to identify SNPs in pbp genes.

- β-lactamase production : Use nitrocefin hydrolysis assays to detect enzyme activity .

- Detection tools : Design PCR primers for blaZ (Staphylococcal β-lactamase) or ampC (Enterobacterales) genes .

Q. What analytical challenges arise when detecting related compounds (e.g., isomers or impurities) in cefonicid sodium, and how are they resolved?

- Challenges : Co-elution of structurally similar impurities (e.g., cephalosporin analogs).

- Solutions :

- Optimize ion-pair chromatography using sodium 1-decanesulfonate (99.0% purity) to enhance separation .

- Validate specificity via spiked recovery experiments with synthetic impurities .

Methodological Considerations

- Quality control : Use ACS reagent-grade chemicals (e.g., sodium phosphate dibasic) for buffer preparation to minimize variability .

- Data contradiction : Discrepancies in solubility profiles (e.g., methanol vs. dehydrated alcohol) require batch-specific verification due to polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.